molecular formula C13H16BrFN2O B14913871 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide

1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide

Katalognummer: B14913871
Molekulargewicht: 315.18 g/mol
InChI-Schlüssel: ORKNHOQMXNOMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a benzyl group, which is attached to a pyrrolidine ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-4-fluorobenzyl bromide with N-methylpyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Fluorobenzyl bromide
  • 1-(3-Bromo-4-fluorobenzyl)-1-indanol

Uniqueness

1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific combination of bromo and fluoro substituents on the benzyl group, coupled with the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C13H16BrFN2O

Molekulargewicht

315.18 g/mol

IUPAC-Name

1-[(3-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H16BrFN2O/c1-16-13(18)12-3-2-6-17(12)8-9-4-5-11(15)10(14)7-9/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,18)

InChI-Schlüssel

ORKNHOQMXNOMSN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1CCCN1CC2=CC(=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.